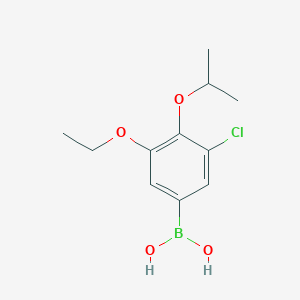

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Description

BenchChem offers high-quality 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClO4/c1-4-16-10-6-8(12(14)15)5-9(13)11(10)17-7(2)3/h5-7,14-15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZJZSPROBKOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid synthesis

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Executive Summary

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a highly functionalized organoboron compound with significant potential as a key building block in modern medicinal chemistry. Its polysubstituted aromatic core is featured in various scaffolds for targeted therapeutics. Boronic acids are indispensable precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in drug discovery.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate. We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanistic intricacies of the key transformations, and present a detailed, self-validating experimental protocol designed for reproducibility and scalability. The core of this synthesis relies on a directed ortho-lithiation followed by a borylation sequence, a powerful strategy for constructing complex arylboronic acids with high regiochemical control.

Introduction: The Strategic Value of Polysubstituted Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[3][4] The reaction's success is heavily dependent on the availability and stability of the requisite arylboronic acid coupling partners.[5] The target molecule, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, presents a unique combination of electronic and steric features: a halogen for potential orthogonal coupling, and differentiated alkoxy groups that can modulate solubility and engage in specific hydrogen bonding interactions within a target protein's active site.

Synthesizing such a precisely substituted benzene ring is non-trivial. The challenge lies in achieving absolute regiocontrol during the introduction of five different substituents. A robust synthetic strategy must therefore rely on powerful and selective chemical transformations. The lithiation-borylation pathway offers a superior solution compared to other methods by leveraging a directed metalation to install the boron moiety at a specific, pre-determined position.[6][7]

Retrosynthetic Analysis and Strategic Design

The most logical disconnection for any arylboronic acid is the carbon-boron bond. This bond is reliably formed by trapping an organometallic intermediate with an electrophilic boron source.[2] This leads us to a key aryl halide precursor, where the halogen atom serves as a handle for metal-halogen exchange to generate the required aryllithium species. The subsequent challenge is the efficient assembly of this polysubstituted aryl halide. Our strategy prioritizes a convergent and high-yielding route starting from a commercially available precursor.

Caption: Retrosynthetic analysis of the target boronic acid.

Synthesis of the Key Aryl Halide Precursor

This multi-step synthesis is designed to methodically install the required substituents onto the aromatic ring with high regioselectivity.

Step-by-Step Protocol:

-

Mono-Ethoxylation of 5-Chlororesorcinol: 5-Chlororesorcinol is selectively ethylated using a Williamson ether synthesis under carefully controlled stoichiometry to favor the mono-ether product, 3-Chloro-5-ethoxyphenol .

-

Isopropylation: The remaining phenolic hydroxyl group is converted to an isopropoxy ether, yielding 1-Chloro-3-ethoxy-5-isopropoxybenzene . This step is typically high-yielding due to the straightforward nature of the Williamson ether synthesis on an activated phenol.

-

Regioselective Bromination: The most critical step in forming the precursor is the introduction of a bromine atom at the correct position. The three alkoxy groups are all ortho, para-directing. The C4 position is activated by the flanking ethoxy and isopropoxy groups. Bromination using a mild electrophilic source like N-Bromosuccinimide (NBS) will selectively install the bromine at C4, yielding the key intermediate: 2-Bromo-5-chloro-1-ethoxy-3-isopropoxybenzene .

Core Directive: Lithiation-Borylation Protocol

This stage is the cornerstone of the entire synthesis, converting the aryl bromide into the target boronic acid. The use of cryogenic temperatures is essential to prevent unwanted side reactions of the highly reactive aryllithium intermediate.

Experimental Parameters

| Parameter | Value/Reagent | Molar Eq. | Rationale |

| Starting Material | 2-Bromo-5-chloro-1-ethoxy-3-isopropoxybenzene | 1.0 | The key aryl halide precursor. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Apolar aprotic solvent, ideal for stabilizing organolithium reagents.[8][9] |

| Lithiating Agent | n-Butyllithium (n-BuLi), 2.5 M in hexanes | 1.1 | A strong base for efficient halogen-metal exchange at low temperatures. |

| Borylating Agent | Triisopropyl borate | 1.2 | Electrophilic boron source. The bulky isopropoxy groups prevent over-addition to form undesired borinates.[10] |

| Reaction Temp. | -78 °C (Dry ice/acetone bath) | - | Critical for maintaining the stability of the aryllithium species and preventing side reactions.[10] |

| Quenching/Hydrolysis | 2 M Hydrochloric Acid (HCl) | Excess | Hydrolyzes the boronate ester intermediate to the final boronic acid. |

Step-by-Step Methodology

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with the aryl bromide precursor (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The formation of a white precipitate (the lithium boronate "ate" complex) is typically observed. The mixture is stirred for an additional 2 hours at -78 °C.

-

Warm-up and Quench: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight.

-

Hydrolysis: The reaction is carefully quenched by pouring it into a beaker containing 2 M HCl and crushed ice. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

Mechanistic Pathway

The lithiation-borylation reaction proceeds through a well-defined sequence of steps, which is crucial for understanding and troubleshooting the synthesis.

Caption: Mechanism of the Lithiation-Borylation sequence.

Purification and Validation: Ensuring Purity

Arylboronic acids present unique purification challenges. They are known to be somewhat unstable on standard silica gel, leading to decomposition or tailing.[11] Furthermore, they can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially upon heating or under vacuum.[12]

A highly effective and robust method for purification is an acid-base extraction procedure, which leverages the acidic nature of the boronic acid group.[13]

Purification Protocol

-

Dissolve the crude product in a suitable organic solvent like diethyl ether.

-

Extract the organic solution with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.

-

Separate the layers and wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.

-

Cool the aqueous layer in an ice bath and slowly re-acidify with 2 M HCl until the pH is ~2.

-

The pure 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

This method avoids chromatography and effectively removes the major byproducts, providing the target compound in high purity, ready for subsequent applications like Suzuki-Miyaura coupling.

Safety and Handling

-

n-Butyllithium: A pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.

-

Cryogenic Temperatures: Handling large volumes of dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

-

Halogenated Compounds: Aryl halides and other chlorinated reagents should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is reliably achieved through a strategic, multi-step sequence culminating in a lithiation-borylation reaction. This guide outlines a robust and scalable protocol, emphasizing the critical parameters and mechanistic rationale that ensure success. The causality-driven explanations for reagent choice, reaction conditions, and purification strategy provide researchers with a self-validating system for producing this high-value chemical intermediate. The final product, obtained in high purity, serves as a versatile building block for the synthesis of complex molecular architectures in pharmaceutical and materials science research.

References

- WO2013016185A1, Synthesis of boronic esters and boronic acids using grignard reagents, Google P

- EP1046640A2, Process for preparing substituted phenyl boronic acids, Google P

-

Murphy, C. L. W., Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions, eScholarship.org. [Link]

- US9243004B2, Synthesis of boronic esters and boronic acids using grignard reagents, Google P

-

Boronic acid, Wikipedia. [Link]

-

Jiang, H. M., Studies On The Synthesis Of Para-Substitued Phenylboronic Acid, Globe Thesis. [Link]

- US6576789B1, Process for the preparation of substituted phenylboronic acids, Google P

-

Arylboronic Acids, DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives, PMC - NIH. [Link]

-

Phenylboronic acid – preparation and application, Georganics. [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions, American Chemical Society. [Link]

- Process for purification of boronic acid and its derivatives, Google P

-

Lithiation- Borylation in Synthesis, University of Bristol. [Link]

-

Arylboronic acid or boronate synthesis, Organic Chemistry Portal. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, PMC - PubMed Central. [Link]

-

How to purify boronic acids/boronate esters?, ResearchGate. [Link]

-

Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry, Journal of the American Chemical Society. [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis, University of Bristol. [Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters, ResearchGate. [Link]

-

ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis, ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction, Fisher Scientific. [Link]

-

Suzuki-Miyaura Coupling, Organic Synthesis. [Link]

-

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid, PubChem. [Link]

-

Suzuki Coupling, Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem, YouTube. [Link]

-

(3,4,5-trifluorophenyl)boronic acid, Organic Syntheses Procedure. [Link]

- US8822730B2, Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids, Google P

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (CAS 1701449-15-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. This document will delve into its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, its key applications in cross-coupling reactions, and essential safety and handling information.

Introduction: A Versatile Building Block for Complex Molecules

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid belongs to the class of substituted phenylboronic acids, which are instrumental reagents in the formation of carbon-carbon bonds. The unique substitution pattern of this molecule—featuring a chloro group, an ethoxy group, and an isopropoxy group—offers medicinal chemists a scaffold with a specific combination of steric and electronic properties. These attributes can be strategically utilized to fine-tune the pharmacological profile of a drug candidate, influencing factors such as potency, selectivity, and metabolic stability.

The primary utility of this boronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation allows for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active compounds.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, we can infer its key properties based on its structure and data from closely related analogs.

| Property | Value | Source |

| CAS Number | 1701449-15-1 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₆BClO₄ | Angene Chemical[1] |

| Molecular Weight | 258.51 g/mol | Angene Chemical[1] |

| Appearance | Expected to be a white to off-white solid | Inferred from related boronic acids |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, THF, and DMSO. Limited solubility in water. | Inferred from related boronic acids |

| Melting Point | Not available. Expected to be a solid at room temperature. | - |

Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid: A Proposed Pathway

A common and effective method for the synthesis of substituted phenylboronic acids is through a lithiation-borylation sequence starting from the corresponding aryl halide.[2] The proposed synthetic pathway for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid would therefore begin with the preparation of the precursor, 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline adapted from established procedures for the synthesis of related substituted phenylboronic acids.[2] Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene (1 equivalent) dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.

Key Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the boronic acid and an organohalide or triflate in the presence of a palladium catalyst and a base.

General Reaction Scheme

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

Materials:

-

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equivalents)

-

Aryl halide or triflate (1 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

-

Base (e.g., Potassium carbonate, 2-3 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flask is charged with the aryl halide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, and the base.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Solvent and Catalyst Addition: The solvent mixture is added, followed by the palladium catalyst.

-

Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

As with all boronic acids, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid should be handled with care in a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

-

Inhalation: Avoid inhaling dust. In case of dust formation, use a suitable respirator.

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to air and moisture.

Conclusion

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key tool for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and its application in a key synthetic transformation, empowering scientists to effectively utilize this important reagent in their research endeavors.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- U.S. Patent No. 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

-

United States Biological. (n.d.). 3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYLBORONIC ACID. ChemBuyersGuide.com. Retrieved from [Link]

-

Angene Chemical. (n.d.). 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. Retrieved from [Link]

Sources

In-depth Technical Guide: Physical Properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Senior Application Scientist Note:

To our valued researchers, scientists, and drug development professionals,

The following guide was commissioned to provide a comprehensive overview of the physical properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid . However, after an exhaustive search of chemical supplier databases, peer-reviewed scientific literature, and public chemical repositories, we have determined that this specific molecule is not a commercially available compound and its synthesis and characterization have not been documented in publicly accessible sources.

Therefore, we are unable to provide experimentally determined or computationally predicted physical properties for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid at this time. The creation of the requested in-depth technical guide is not possible without this foundational data.

To provide value and guidance for researchers interested in this or structurally similar molecules, this document will instead focus on:

-

A detailed breakdown of the constituent parts of the requested molecule to understand its chemical nature.

-

Physical property data for structurally analogous compounds that are commercially available. This will serve as a valuable reference point for hypothetical estimations.

-

A generalized, field-proven protocol for the synthesis and characterization of novel phenylboronic acids. This section is designed to be a practical guide for any research endeavor that may involve the synthesis of the target molecule or its derivatives.

We believe this revised approach will provide a useful and scientifically grounded resource for your research and development activities.

Part 1: Deconstruction of the Target Molecule

The name 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid describes a substituted phenylboronic acid. Let's break down its structure:

-

Phenylboronic acid: This is the core structure, consisting of a benzene ring attached to a boronic acid functional group (-B(OH)₂).

-

Substituents: The benzene ring is further modified with three substituents at specific positions:

-

3-Chloro: A chlorine atom at the 3rd position of the ring.

-

5-Ethoxy: An ethoxy group (-OCH₂CH₃) at the 5th position.

-

4-Isopropoxy: An isopropoxy group (-OCH(CH₃)₂) at the 4th position.

-

The combination of these groups will influence the molecule's steric and electronic properties, which in turn determine its physical characteristics like melting point, solubility, and reactivity.

Part 2: Physical Properties of Structurally Related Compounds

For researchers investigating the potential properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, examining the known physical data of similar, commercially available compounds can provide valuable insights. The following table summarizes key physical properties of related phenylboronic acids.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical Form |

| (3-Chloro-5-methoxyphenyl)boronic acid | C₇H₈BClO₃ | 186.40 | 185-189 | Solid |

| 3-Chloro-4-ethoxyphenylboronic acid | C₈H₁₀BClO₃ | 200.43 | 234-239 | Solid Powder |

| 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid | C₉H₁₂BClO₄ | 230.45 | Not Available | Not Available |

Data sourced from publicly available chemical supplier and database information.

Expert Insight: The presence of ether groups (ethoxy, isopropoxy) generally influences solubility in organic solvents. The chloro-substituent and the boronic acid moiety contribute to the molecule's polarity and potential for hydrogen bonding, affecting its melting point and solubility in polar solvents. The additional bulk of the isopropoxy group in the target molecule, compared to the methoxy and ethoxy groups in the analogs, would be expected to have a noticeable impact on its crystal packing and, consequently, its melting point.

Part 3: Generalized Protocol for the Synthesis and Characterization of Novel Phenylboronic Acids

For research teams considering the synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid or other novel derivatives, the following generalized workflow provides a robust starting point. This protocol is based on well-established methodologies for the synthesis of arylboronic acids.

Experimental Workflow: Synthesis of a Novel Phenylboronic Acid

The synthesis typically involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a boron-containing electrophile.

Caption: Generalized workflow for the synthesis of phenylboronic acids.

Step-by-Step Synthesis Protocol

Note: This is a generalized procedure and must be adapted based on the specific reactivity and solubility of the starting materials and product. All procedures should be performed by trained chemists in a controlled laboratory setting.

-

Preparation of the Aryl Halide Precursor: The synthesis would begin with a suitably substituted aryl halide, in this case, a derivative of 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene. The synthesis of this precursor itself is a multi-step process that is not detailed here.

-

Formation of the Organometallic Intermediate:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (for a Grignard reaction) or the aryl halide in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

-

If forming an organolithium reagent, the aryl halide solution would be cooled to a low temperature (typically -78 °C) before the dropwise addition of an organolithium reagent like n-butyllithium.

-

The reaction is stirred until the formation of the organometallic intermediate is complete (this can be monitored by TLC or GC-MS analysis of quenched aliquots).

-

-

Quenching with a Borate Ester:

-

The solution of the organometallic intermediate is cooled (typically to -78 °C).

-

A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous solvent is added dropwise, maintaining the low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

-

-

Acidic Hydrolysis:

-

The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride).

-

The mixture is stirred vigorously to ensure complete hydrolysis of the borate ester to the desired boronic acid.

-

-

Workup and Extraction:

-

The organic layer is separated, and the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude phenylboronic acid is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization Workflow

Once the purified product is obtained, its identity and purity must be confirmed through a series of analytical techniques.

Caption: Standard workflow for the characterization of a novel phenylboronic acid.

Expert Insights on Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the aromatic ring and its substituents. ¹¹B NMR is a crucial tool for verifying the presence and chemical environment of the boron atom.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretches of the boronic acid and the C-O stretches of the ether groups.

-

Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.

-

Purity Assessment: High-performance liquid chromatography (HPLC) is a quantitative method to determine the purity of the final compound. Elemental analysis provides the percentage composition of elements, which can be compared to the calculated values for the proposed structure.

Conclusion

While the physical properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid are not currently documented in public sources, this guide provides a framework for researchers interested in this and other novel phenylboronic acids. By understanding the properties of structurally similar compounds and following established protocols for synthesis and characterization, the scientific community can continue to explore and expand the vast chemical space of these versatile building blocks.

References

As no direct literature exists for the target compound, this section is intentionally left blank. For researchers undertaking the synthesis of similar compounds, a thorough search of chemical databases such as SciFinder, Reaxys, and PubChem for protocols related to substituted phenylboronic acids is highly recommended.

A Technical Guide to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a polysubstituted arylboronic acid with significant potential as a building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecule's physicochemical properties, proposes a robust synthetic pathway, and explores its application in the synthesis of complex bioactive molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Core Molecular Attributes and Physicochemical Profile

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a bespoke chemical entity designed for targeted applications in organic synthesis. Its precise arrangement of chloro, ethoxy, and isopropoxy substituents on the phenylboronic acid scaffold offers a unique combination of steric and electronic properties, which can be exploited to fine-tune the pharmacological profile of derivative compounds.

Structural Elucidation and Molecular Weight

The chemical structure of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is defined by a central benzene ring functionalized with a boronic acid group, a chlorine atom, an ethoxy group, and an isopropoxy group at positions 1, 3, 5, and 4, respectively.

Caption: 2D Structure of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Based on this structure, the molecular formula is determined to be C₁₁H₁₆BClO₄ . The molecular weight is calculated from the atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₁₁H₁₆BClO₄ |

| Molecular Weight | 273.51 g/mol |

| IUPAC Name | (3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid |

Predicted Physicochemical Properties

Strategic Synthesis Pathway

A plausible and efficient synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be envisioned starting from a readily available substituted phenol. The proposed multi-step synthesis prioritizes robust and well-established chemical transformations.

Caption: Proposed synthetic workflow for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

The rationale for this synthetic route is grounded in established methodologies for the preparation of substituted arylboronic acids. The initial bromination directs the subsequent metalation and borylation to the desired position on the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

Arylboronic acids are indispensable tools in modern drug discovery, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3]

Role as a Key Building Block in Suzuki-Miyaura Coupling

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid serves as a versatile building block for introducing a highly functionalized phenyl moiety into a target molecule. The substituents on the aromatic ring can modulate the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the lipophilic alkoxy groups can enhance membrane permeability, while the chloro group can serve as a metabolic blocker or participate in halogen bonding interactions with a biological target.

Caption: Application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in a drug discovery workflow.

Potential in Kinase Inhibitor Synthesis

The development of small molecule kinase inhibitors is a major focus in oncology and immunology research. Many approved kinase inhibitors feature biaryl or heteroaryl-aryl structures, which are often assembled via Suzuki-Miyaura coupling. The unique substitution pattern of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid makes it an attractive building block for creating novel kinase inhibitors with potentially improved potency, selectivity, and drug-like properties.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane to form the active catalyst complex.

-

Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask, followed by the addition of the prepared catalyst solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Self-Validation: The success of the reaction is validated by the consumption of the starting materials and the formation of a new product with the expected molecular weight, as confirmed by LC-MS analysis. Further characterization by NMR spectroscopy will confirm the structure of the final product.

Conclusion

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid represents a valuable and highly functionalized building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides chemists with a powerful tool to explore novel chemical space and develop next-generation therapeutics. The synthetic and application strategies outlined in this guide are based on well-established chemical principles and are intended to empower researchers in their pursuit of innovative molecular design.

References

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]

-

3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]

-

Boronic acid, B-(3-chloro-4-ethoxyphenyl)-. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

(3-Chloro-5-ethoxyphenyl)boronic acid. (n.d.). BoronPharm. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. As a polysubstituted phenylboronic acid, this compound presents a unique spectral fingerprint that is critical for its identification, purity assessment, and understanding its role in synthetic chemistry, particularly in cross-coupling reactions. This document will delve into the theoretical underpinnings of the expected spectral features, provide detailed protocols for sample preparation and data acquisition, and offer a thorough interpretation of the predicted ¹H and ¹³C NMR spectra. The causality behind experimental choices and data interpretation is explained to provide field-proven insights for researchers in drug development and materials science.

Introduction: The Significance of Phenylboronic Acids in Modern Chemistry

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of a phenylboronic acid dictates its reactivity and the properties of the resulting coupled products.

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a highly functionalized building block. The presence of a chloro group, an ethoxy group, and an isopropoxy group on the phenyl ring offers multiple points for further chemical modification and fine-tuning of electronic and steric properties. Accurate structural elucidation via NMR spectroscopy is paramount to ensuring the quality of this reagent and the successful outcome of subsequent synthetic steps.

Theoretical Considerations for NMR Analysis of Boronic Acids

The Challenge of Boronic Acid Oligomerization

A critical consideration when acquiring NMR spectra of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This oligomerization can lead to broadened signals and complex, often uninterpretable, spectra.

To circumvent this issue, the choice of NMR solvent is crucial. Protic, coordinating solvents such as methanol-d₄ or DMSO-d₆ are highly recommended.[1] These solvents disrupt the hydrogen bonding network of the boronic acid and break down the boroxine trimers by forming a solvent adduct with the boron center, resulting in sharp and well-resolved NMR signals.[1] For the purpose of this guide, predicted spectra will be discussed in the context of a DMSO-d₆ solution.

Predicting Chemical Shifts: The Influence of Substituents

The chemical shifts of the aromatic protons and carbons in 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid are influenced by the electronic effects of the four substituents: the boronic acid group, the chloro group, the ethoxy group, and the isopropoxy group.

-

Boronic Acid Group (-B(OH)₂): This group is generally considered to be weakly electron-withdrawing.

-

Chloro Group (-Cl): The chloro group is inductively electron-withdrawing but has a weak electron-donating resonance effect. Overall, it is considered a deactivating group.

-

Ethoxy (-OCH₂CH₃) and Isopropoxy (-OCH(CH₃)₂) Groups: Both are strong electron-donating groups through resonance, due to the lone pairs on the oxygen atoms. They also exert a weak electron-withdrawing inductive effect.

The interplay of these electronic effects will determine the shielding and deshielding of the aromatic nuclei.

Experimental Protocols

Sample Preparation

A robust and reproducible protocol for sample preparation is essential for obtaining high-quality NMR data.

Methodology:

-

Accurately weigh approximately 5-10 mg of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

-

Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons, the ethoxy group, the isopropoxy group, and the boronic acid protons.

Table 1: Predicted ¹H NMR Data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 (broad s) | broad singlet | 2H | B(OH)₂ |

| ~7.1 - 7.3 | singlet | 1H | Ar-H |

| ~7.0 - 7.2 | singlet | 1H | Ar-H |

| ~4.5 - 4.7 | septet | 1H | -OCH(CH₃)₂ |

| ~4.0 - 4.2 | quartet | 2H | -OCH₂CH₃ |

| ~1.3 - 1.4 | triplet | 3H | -OCH₂CH₃ |

| ~1.2 - 1.3 | doublet | 6H | -OCH(CH₃)₂ |

Detailed Assignments and Rationale:

-

B(OH)₂ Protons (~7.8 ppm): The protons of the boronic acid group are acidic and will exchange with residual water in the DMSO-d₆. This typically results in a broad singlet. Its chemical shift can be concentration and temperature-dependent.

-

Aromatic Protons (~7.0 - 7.3 ppm): The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets. Due to the substitution pattern, the typical ortho, meta, and para couplings are absent. The electron-donating alkoxy groups will shield these protons, shifting them upfield relative to unsubstituted benzene (7.36 ppm in CDCl₃). The precise chemical shifts will be a composite of the electronic effects of all four substituents.

-

Isopropoxy Methoxy Proton (-OCH(CH₃)₂, ~4.5 - 4.7 ppm): The methine proton of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons.

-

Ethoxy Methylene Protons (-OCH₂CH₃, ~4.0 - 4.2 ppm): The methylene protons of the ethoxy group are expected to be a quartet due to coupling with the adjacent methyl protons.

-

Ethoxy Methyl Protons (-OCH₂CH₃, ~1.3 - 1.4 ppm): These protons will appear as a triplet, coupled to the methylene protons.

-

Isopropoxy Methyl Protons (-OCH(CH₃)₂, ~1.2 - 1.3 ppm): The six equivalent methyl protons of the isopropoxy group will be a doublet, coupled to the methine proton.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Ar-C-O (isopropoxy) |

| ~145 - 150 | Ar-C-O (ethoxy) |

| ~135 - 140 | Ar-C-Cl |

| ~120 - 125 | Ar-C-H |

| ~115 - 120 | Ar-C-H |

| Not Observed or Broad | Ar-C-B(OH)₂ |

| ~70 - 75 | -OCH(CH₃)₂ |

| ~63 - 68 | -OCH₂CH₃ |

| ~21 - 23 | -OCH(CH₃)₂ |

| ~14 - 16 | -OCH₂CH₃ |

Detailed Assignments and Rationale:

-

Aromatic Carbons (δ ~115 - 155 ppm): The six aromatic carbons are in distinct chemical environments.

-

The carbons attached to the oxygen atoms of the ethoxy and isopropoxy groups will be the most downfield due to the deshielding effect of the oxygen.

-

The carbon bonded to the chlorine atom will also be downfield.

-

The two carbons bonded to hydrogen will be the most upfield of the aromatic signals.

-

-

Carbon Attached to Boron (Ar-C-B(OH)₂): The signal for the carbon atom directly attached to the boron is often difficult to observe. This is due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2), which can lead to significant broadening of the carbon signal, sometimes to the point of it being indistinguishable from the baseline.[2]

-

Isopropoxy and Ethoxy Carbons: The chemical shifts for the aliphatic carbons of the ethoxy and isopropoxy groups are predicted based on typical values for these functionalities.

Conclusion

The structural elucidation of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid by ¹H and ¹³C NMR spectroscopy is a critical step in its application as a synthetic building block. By understanding the theoretical principles governing its spectral features and employing appropriate experimental protocols, researchers can confidently verify the identity and purity of this valuable reagent. The predicted spectral data and interpretations provided in this guide serve as a valuable reference for scientists working with this and structurally related phenylboronic acids, facilitating more efficient and successful research and development endeavors.

References

-

Royal Society of Chemistry. (2020). Supplementary Material. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Substituted Boronic Acids

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a substituted arylboronic acid of interest to researchers in synthetic chemistry and drug development. We address the inherent analytical challenges of boronic acids, such as the propensity for dehydration-induced trimerization, and present a robust, validated workflow using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This document details the rationale behind methodological choices, provides a step-by-step analytical protocol, and offers a predictive interpretation of the mass spectral data, including the characteristic isotopic signature and a proposed fragmentation pathway. The guide is intended to serve as a practical resource for scientists requiring detailed structural characterization and purity assessment of this compound and its analogues.

The Role in Modern Synthesis

Substituted arylboronic acids are foundational building blocks in contemporary organic synthesis, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their versatility enables the construction of complex biaryl structures, which are privileged motifs in many pharmaceutical agents. The specific substitution pattern of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, featuring a halogen and two distinct alkoxy groups, offers a unique combination of steric and electronic properties, making its precise characterization critical for predictable reaction outcomes and the quality of downstream products.

Inherent Analytical Challenges: The Boroxine Equilibrium

A primary analytical hurdle for boronic acids is their tendency to undergo reversible, thermally-induced dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, leading to multiple signals in a mass spectrum and potentially inaccurate quantification if not properly managed.[3] While derivatization techniques exist to stabilize the boronic acid moiety, modern analytical approaches, particularly LC-MS, can often mitigate these issues by controlling solution-phase chemistry.[4][5]

The Power of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the analysis of boronic acids, offering high sensitivity, selectivity, and the ability to provide detailed structural information through fragmentation analysis.[1][6] When coupled with liquid chromatography (LC), it becomes a powerful platform for both identifying the principal compound and profiling related impurities.[5][7] Electrospray ionization (ESI) is particularly well-suited for these polar molecules, often allowing for analysis without the need for derivatization.[8][9]

Physicochemical Properties & Expected Isotopic Signature

Molecular Structure and Mass

To effectively interpret the mass spectrum, we must first establish the precise theoretical mass of the target analyte.

-

Molecular Formula: C₁₁H₁₆BClO₄

-

Monoisotopic Mass (using ¹¹B, ³⁵Cl): 258.0834 Da

-

Monoisotopic Mass (using ¹¹B, ³⁷Cl): 260.0804 Da

The analysis will be focused on the deprotonated molecule, [M-H]⁻, which is commonly observed in negative ion mode ESI for acidic compounds like boronic acids.[8]

-

[M-H]⁻ (using ¹¹B, ³⁵Cl): m/z 257.0761

-

[M-H]⁻ (using ¹¹B, ³⁷Cl): m/z 259.0732

The Chlorine Isotopic Pattern: A Definitive Marker

A key feature in the mass spectrum of this molecule will be the characteristic isotopic signature of chlorine. Natural chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive "A+2" peak pattern where the signal at m/z + 2 (from the ³⁷Cl isotopologue) will have an intensity of approximately one-third that of the primary monoisotopic peak (from the ³⁵Cl isotopologue). This pattern serves as a powerful confirmation of the presence of a single chlorine atom in the detected ion.

Recommended Analytical Workflow: LC-ESI-MS/MS

Rationale for Method Selection

An LC-ESI-MS/MS workflow is recommended for its proven robustness in analyzing a wide range of boronic acids.[5] This approach offers several advantages:

-

Chromatographic Separation: LC separates the analyte from impurities and the boroxine form, ensuring that the mass spectrometer analyzes a pure compound.

-

High Sensitivity: ESI in negative ion mode is highly effective for ionizing acidic molecules, providing excellent sensitivity.[8]

-

No Derivatization Required: The proposed method avoids time-consuming derivatization steps, streamlining the analytical process.[5][9]

-

Structural Confirmation: Tandem MS (MS/MS) provides definitive structural information through controlled fragmentation of the parent ion.

Experimental Protocol

1. Sample Preparation:

- Prepare a stock solution of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid at 1 mg/mL in methanol.

- Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate).

2. Liquid Chromatography (LC) Conditions:

- Column: A standard C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 mm x 4.6 mm, 2.7 µm) is suitable for retaining the analyte.[8]

- Mobile Phase A: Water with 5 mM Ammonium Acetate (to promote deprotonation for negative ESI).

- Mobile Phase B: Acetonitrile.

- Gradient Program:

- 0-2 min: 5% B

- 2-10 min: Linear ramp to 95% B

- 10-12 min: Hold at 95% B

- 12.1-15 min: Return to 5% B and equilibrate.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

- Instrument: A tandem quadrupole or ion trap mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Negative.

- Capillary Voltage: -3.5 kV.

- Drying Gas (N₂): 10 L/min.

- Gas Temperature: 325 °C.

- Nebulizer Pressure: 35 psi.

- Acquisition Mode:

- MS1 (Full Scan): Scan from m/z 50 to 400 to detect the [M-H]⁻ parent ion.

- MS2 (Tandem MS): Isolate the primary parent ion (m/z 257.1) and fragment using Collision-Induced Dissociation (CID) with nitrogen gas. Optimize collision energy (typically 10-30 eV) to generate a rich fragment spectrum.

Data Interpretation: Predicted Spectra and Fragmentation

Expected Full Scan (MS1) Spectrum

The full scan mass spectrum in negative ESI mode is expected to be relatively simple. The primary signal of interest will be the deprotonated molecular ion cluster, [M-H]⁻.

-

Base Peak: m/z 257.1, corresponding to [C₁₁H₁₅¹¹B³⁵ClO₄]⁻.

-

Isotopic Peak: m/z 259.1, corresponding to [C₁₁H₁₅¹¹B³⁷ClO₄]⁻, with an intensity of ~32% of the base peak.

The presence of a peak at m/z ~717 (the deprotonated boroxine trimer) would indicate significant trimerization, which should be minimized by the aqueous mobile phase.

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry of the isolated [M-H]⁻ ion at m/z 257.1 will provide structural confirmation. The fragmentation is predicted to proceed through characteristic losses of the alkoxy substituents, which are common pathways for ethers and substituted aromatic compounds.[10][11]

The primary fragmentation events are expected to be:

-

Neutral Loss of Propene: A facile loss of the isopropoxy group via a rearrangement, resulting in the loss of propene (C₃H₆, 42.05 Da). This is a highly characteristic fragmentation for isopropyl ethers.

-

Neutral Loss of Ethene: Subsequent or alternative loss of the ethoxy group as ethene (C₂H₄, 28.03 Da).

-

Radical Loss of Isopropyl Group: Loss of the isopropyl radical (•C₃H₇, 43.06 Da).

-

Radical Loss of Ethyl Group: Loss of the ethyl radical (•C₂H₅, 29.04 Da).

Summary of Predicted Mass Data

| Predicted m/z | Proposed Ion Structure / Neutral Loss | Ion Type |

| 257.1 | [M-H]⁻ | Parent Ion |

| 215.0 | [M-H - C₃H₆]⁻ (Loss of propene) | Fragment Ion |

| 187.0 | [M-H - C₃H₆ - C₂H₄]⁻ (Loss of propene and ethene) | Fragment Ion |

| 171.0 | [M-H - C₃H₆ - CO₂]⁻ (Loss of propene and carbon dioxide) | Fragment Ion |

Visualization of the Proposed Fragmentation Pathway

The logical relationship between the parent ion and its major fragments can be visualized as a fragmentation cascade.

Caption: Proposed ESI(-) fragmentation pathway for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Conclusion

The mass spectrometric analysis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be reliably performed using a reversed-phase LC-ESI-MS/MS method in negative ionization mode. This approach successfully circumvents the common analytical challenge of boroxine formation without requiring chemical derivatization. Key identifiers for the compound include its deprotonated molecular ion at m/z 257.1, the characteristic A+2 isotopic pattern confirming the presence of chlorine, and predictable fragmentation patterns involving the neutral loss of propene and ethene from the isopropoxy and ethoxy groups, respectively. The workflow and interpretive framework presented in this guide provide researchers with a robust system for the confident identification, structural confirmation, and purity assessment of this and structurally related boronic acids.

References

-

K. L. Oleschuk, J. R. J. Dimmock, and R. S. V. R. R. Gabbeta, "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," Analytical Chemistry, 2011.

-

M. J. Haas, K. F. Blom, and C. H. Schwarz, "Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry," Analytical Chemistry.

-

K. L. Oleschuk, J. R. J. Dimmock, and R. S. V. R. R. Gabbeta, "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," PMC - NIH, 2011.

-

BenchChem, "A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives," BenchChem.

-

P. J. Pandiyan, R. Appadurai, and S. Ramesh, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods, 2013.

-

F. F. da Silva et al., "The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids," Molecules, 2019.

-

C. Flender et al., "Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry," PubMed, 2010.

-

C. Flender et al., "Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry," Analytical Chemistry, 2010.

-

M. Kvach et al., "Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins," ResearchGate.

-

S. R. Boinapally et al., "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor," SciRP.org, 2021.

-

A. P. Hunt et al., "In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis," Analytical Chemistry, 2021.

-

S. Z. B. Kass, "Arylboronic acid chemistry under electrospray conditions," PubMed - NIH, 2013.

-

A. J. Williams et al., "Analysis of Boronic Acids Without Chemical Derivatisation," ResearchGate.

-

P. J. Pandiyan, R. Appadurai, and S. Ramesh, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," RSC Publishing, 2013.

-

BenchChem, "Technical Support Center: Managing Boronic Acid Trimerization," BenchChem.

-

S. Z. B. Kass, "Arylboronic Acid Chemistry under Electrospray Conditions," ResearchGate.

-

ResearchGate, "Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing," ResearchGate.

-

ResearchGate, "Mass Spectrometry. a) Schematic of (+)-ESI-MS reaction monitoring...," ResearchGate.

-

PubChem, "3-Chloro-4-ethoxy-5-methoxyphenylboronic acid," PubChem.

-

Chemguide, "FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS," Chemguide.

-

BLDpharm, "2096335-18-9|(3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid," BLDpharm.

-

Chemistry LibreTexts, "16.10: Fragmentation Patterns in Mass Spectra," Chemistry LibreTexts.

-

Slideshare, "Mass chart Fragmentation," Slideshare.

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts.

-

Royal Society of Chemistry, "Carbon bond construction using boronic acids and aryl methyl sulfides: Orthogonal reactivity in Suzuki-type couplings," Royal Society of Chemistry.

-

NIST, "Ethanone, 1-(3-chloro-4-methoxyphenyl)-," NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

An In-depth Technical Guide on the Safe Handling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

This document provides a comprehensive technical overview of the safety considerations and handling protocols for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. As a specialized arylboronic acid, this compound is integral to modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its unique substitution pattern offers chemists a valuable building block for accessing complex molecular architectures in drug discovery and materials science.[1][2] However, its utility is matched by the need for rigorous safety protocols rooted in a thorough understanding of its potential hazards.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide not just the "what" but the "why" behind safety recommendations, empowering researchers to build a culture of safety and experimental integrity. The information herein is synthesized from established chemical safety principles and data extrapolated from structurally related arylboronic acids, due to the absence of a dedicated, comprehensive SDS for this specific molecule.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a reagent is the bedrock of its safe and effective use. The data presented below are derived from predictive models and information available for analogous compounds.

| Property | Value | Rationale & Implications for Handling |

| Molecular Formula | C₁₁H₁₆BClO₄ | The presence of chlorine and boron influences reactivity and potential decomposition products. |

| Molecular Weight | 258.50 g/mol | This value is crucial for accurate measurement and solution preparation. |

| Appearance | Predicted to be a white to off-white solid powder. | As a powder, it poses an inhalation risk. Engineering controls and personal protective equipment (PPE) are essential to prevent aerosolization and dust formation.[3][4] |

| Solubility | Expected to be soluble in many organic solvents (e.g., alcohols, ethers) and sparingly soluble in water.[5] | Plan for reactions and cleanup accordingly. Its hygroscopic nature means it can absorb moisture from the air, potentially affecting its reactivity and weight.[3] |

| Storage Temperature | Inert atmosphere, Room Temperature or Refrigerated.[5][6] | To ensure stability and prevent degradation from atmospheric moisture and oxygen, store in a tightly sealed container under an inert gas like argon or nitrogen.[6] Refrigeration can further slow degradation. |

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is not extensively published, the hazards can be reliably inferred from the broader class of arylboronic acids. The primary hazards are associated with irritation and potential mutagenicity.[7][8]

GHS Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are based on data from analogous compounds like 3-chlorophenylboronic acid and 5-chloro-2-ethoxyphenylboronic acid.[9][10][11]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

The causal basis for this irritancy lies in the acidic nature of the boronic acid moiety and its ability to interact with biological macromolecules. Upon contact with mucous membranes in the eyes, skin, or respiratory tract, it can cause local inflammation and discomfort.

Visual Hazard Communication

The following diagram illustrates the GHS pictograms that should be associated with this compound's labeling to ensure immediate hazard recognition.

Caption: GHS Hazard Communication for Arylboronic Acids.

Section 3: Protocols for Safe Handling and Storage

A self-validating safety protocol relies on multiple layers of protection: engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary objective is to minimize exposure by containing the powdered chemical.

-

Chemical Fume Hood: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood to control airborne dust.[4]

-

Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.[12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier.

-

Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][9] A face shield should be used if there is a significant risk of splashing.

-

Hand Protection: Use nitrile or butyl rubber gloves.[12] It is critical to inspect gloves for any signs of degradation or puncture before use and to dispose of them properly after handling.[4]

-

Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit is recommended.[4]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is necessary.[4][13]

Storage and Handling Workflow

This step-by-step protocol ensures that the compound's integrity is maintained while minimizing exposure risk.

-

Procurement and Receiving: Upon receipt, inspect the container for damage. Log the compound into your chemical inventory system.

-

Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][14] The container must be kept tightly closed to prevent moisture absorption.[3]

-

Dispensing (Weighing):

-

Don personal protective equipment as specified in Section 3.2.

-

Perform the weighing operation within a chemical fume hood.

-

Use a spatula to carefully transfer the solid. Avoid creating dust clouds by handling it gently.

-

Immediately close the container tightly after dispensing.

-

-

Reaction Setup:

-

Add the compound to the reaction vessel within the fume hood.

-

If dissolving, add the solvent slowly to the solid to prevent splashing.

-

-

Post-Handling:

Section 4: Emergency and First-Aid Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency Response Workflow

The following diagram outlines the logical decision-making process in the event of an exposure or spill.

Caption: Logical workflow for emergency response procedures.

Detailed First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, consult a physician.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

-

Waste Classification: This material and its container must be disposed of as hazardous waste.

-

Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not allow the product to enter drains.[4] Contaminated packaging should be treated as the product itself.

References

- Vertex AI Search. Phenylboronic acid - SAFETY DATA SHEET. [Online].

- Thermo Fisher Scientific. (2020). Phenylboronic acid - SAFETY DATA SHEET. [Online].

- ChemicalBook. Phenylboronic acid - Safety Data Sheet. [Online].

- Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Online].

- CDH Fine Chemical. PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Online].

- ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development. [Online].

- National Institutes of Health (NIH). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. [Online].

- ResearchGate. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (2025). [Online].

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Online].

- PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Online].

- Fisher Scientific. SAFETY DATA SHEET - 3-Chlorophenylboronic acid. [Online].

- MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid. (2017). [Online].

- ChemBK. Boronic acid, B-(3-chloro-4-ethoxyphenyl)-. (2024). [Online].

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. [Online].

- Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-4-methoxyphenylboronic acid. (2023). [Online].

- TCI Chemicals. (2023). SAFETY DATA SHEET - 5-Chloro-2-ethoxyphenylboronic Acid. [Online].

Sources

- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Boronic acid, B-(3-chloro-4-ethoxyphenyl)- [chembk.com]